molecular formula C23H26N4O3 B2878849 1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one CAS No. 2379976-46-0

1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one

Cat. No.: B2878849
CAS No.: 2379976-46-0
M. Wt: 406.486
InChI Key: BGIHQFLEZGQKBT-UHFFFAOYSA-N
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Description

1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is a complex organic compound that features a combination of heterocyclic structures, including pyridine, piperidine, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is unique due to its combination of pyridine, piperidine, and oxadiazole rings, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-17-7-5-11-20(24-17)29-16-18-8-6-14-27(15-18)22(28)13-12-21-25-23(26-30-21)19-9-3-2-4-10-19/h2-5,7,9-11,18H,6,8,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIHQFLEZGQKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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